molecular formula C26H37N3O9 B13729583 4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester

4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester

Cat. No.: B13729583
M. Wt: 535.6 g/mol
InChI Key: HSFACMSIKKWASM-UHFFFAOYSA-N
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Description

endo-BCN-PEG2-NHS ester is a compound used primarily in click chemistry as a crosslinker. It contains an NHS ester group, which can label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group is reactive with azide-tagged biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

endo-BCN-PEG2-NHS ester is synthesized through a series of chemical reactions involving the attachment of the BCN group to the PEG2-NHS ester backbone. The NHS ester reacts efficiently with primary amino groups in neutral or slightly basic buffers to form stable amide bonds .

Industrial Production Methods

Industrial production of endo-BCN-PEG2-NHS ester involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are amide bonds between the NHS ester and primary amines, and triazole linkages between the BCN group and azide-tagged biomolecules .

Scientific Research Applications

endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds with primary amines and triazole linkages with azide-tagged biomolecules. These reactions are highly specific and efficient, making the compound valuable for bioconjugation and labeling applications .

Properties

Molecular Formula

C26H37N3O9

Molecular Weight

535.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethylamino]-5-oxopentanoate

InChI

InChI=1S/C26H37N3O9/c30-22(8-5-9-25(33)38-29-23(31)10-11-24(29)32)27-12-14-35-16-17-36-15-13-28-26(34)37-18-21-19-6-3-1-2-4-7-20(19)21/h19-21H,3-18H2,(H,27,30)(H,28,34)

InChI Key

HSFACMSIKKWASM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCC(=O)ON3C(=O)CCC3=O)CCC#C1

Origin of Product

United States

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